molecular formula C27H38Br2O3 B218442 2,6-Dibromospirost-4-ene-3-one CAS No. 117572-30-2

2,6-Dibromospirost-4-ene-3-one

Cat. No.: B218442
CAS No.: 117572-30-2
M. Wt: 570.4 g/mol
InChI Key: DBLMLRCDNYKIBP-UXDLZFPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromospirost-4-ene-3-one is a chemical compound with the molecular formula C27H38Br2O3 It is a derivative of spirostane, characterized by the presence of two bromine atoms at the 2 and 6 positions and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromospirost-4-ene-3-one typically involves the bromination of spirost-4-ene-3-one. One common method is the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include steps for the removal of by-products and impurities to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromospirost-4-ene-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 3 position can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atoms at the 2 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, ethers, or thioethers.

Scientific Research Applications

2,6-Dibromospirost-4-ene-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromospirost-4-ene-3-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the ketone group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Spirost-4-ene-3-one: The parent compound without the bromine atoms.

    2-Bromospirost-4-ene-3-one: A mono-brominated derivative.

    6-Bromospirost-4-ene-3-one: Another mono-brominated derivative.

Uniqueness

2,6-Dibromospirost-4-ene-3-one is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. The dual bromination enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,19R)-15,19-dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38Br2O3/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-22(30)21(29)12-26(19,4)17(16)6-7-25(18,24)3/h10,14-18,20-21,23-24H,5-9,11-13H2,1-4H3/t14-,15+,16-,17+,18+,20-,21-,23+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLMLRCDNYKIBP-UXDLZFPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6=CC(=O)C(CC56C)Br)Br)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC(=O)[C@@H](C[C@]56C)Br)Br)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117572-30-2
Record name 2,6-Dibromospirost-4-ene-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117572302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.